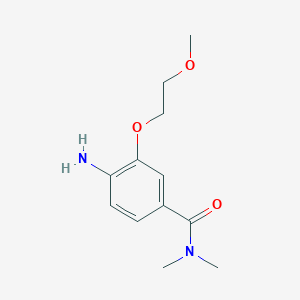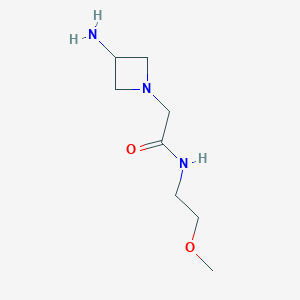
4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide
Descripción general
Descripción
4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide, commonly known as AEME, is an organic compound with a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, as well as in a variety of biochemical and physiological experiments. AEME is a versatile compound, with a wide range of potential uses in scientific research.
Aplicaciones Científicas De Investigación
Photopharmacology Applications
One study focuses on the development of new phototriggers that extend the absorption range of the p-hydroxyphenacyl (pHP) photoremovable protecting group, which is relevant for controlled release mechanisms in photopharmacology. By introducing methoxy substituents, the absorption range of the pHP chromophore is significantly extended, facilitating the release of bioactive molecules such as amino acids upon irradiation. This approach underscores the potential of utilizing such chemical modifications in the development of light-responsive therapeutic agents (Conrad, Givens, Weber, & Kandler, 2000).
Molecular Interaction and Structure Modeling
Another study explores the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities to 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide. By examining the intermolecular interactions and the influence of crystal packing on molecular geometry, researchers can gain insights into the design and optimization of compounds with enhanced bioactivity or specific binding characteristics. Such studies are crucial for the rational design of new drugs and biomaterials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Redox Chemistry and Antioxidant Activity
Research into the electrochemical oxidation of amino-substituted benzamides, which includes compounds structurally related to 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide, provides insights into their potential as antioxidants. Understanding the electrochemical behavior of these compounds helps elucidate their free radical scavenging activity, which is fundamental in developing new antioxidant therapies for conditions associated with oxidative stress. This research highlights the broader applicability of such compounds in medicinal chemistry and the development of therapeutic agents (Jovanović,Miličević, Jadreško, & Hranjec, 2020)
Propiedades
IUPAC Name |
4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)12(15)9-4-5-10(13)11(8-9)17-7-6-16-3/h4-5,8H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJOWJAHPWVHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)


![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)


![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)



